molecular formula C8H12O3 B6282575 methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers CAS No. 1100849-15-7

methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers

Cat. No. B6282575
CAS RN: 1100849-15-7
M. Wt: 156.2
InChI Key:
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Description

Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers (M2OBCHA) is an organic compound composed of both chiral and achiral components. It is a mixture of diastereomers, which are molecules that have the same molecular formula but different spatial arrangements of the atoms. M2OBCHA has a wide range of applications in scientific research due to its unique properties.

Scientific Research Applications

Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers has a wide range of applications in scientific research due to its unique properties. It has been used in the synthesis of a variety of compounds, such as heterocyclic compounds, chiral drugs, and chiral auxiliaries. It has also been used in the synthesis of polymers, and as a catalyst in organic reactions. In addition, it has been used in the synthesis of chiral building blocks for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers is not yet fully understood. However, it is believed that the chiral components of the molecule interact with biological molecules and induce a specific conformational change in the target molecules. This conformational change is believed to be responsible for the observed biological activity of methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-bacterial properties in laboratory studies. In addition, it has been shown to have anti-cancer properties in animal studies.

Advantages and Limitations for Lab Experiments

Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers has several advantages for laboratory experiments. It is a stable compound and can be stored for long periods of time. In addition, it is relatively inexpensive and can be easily synthesized from a variety of starting materials. However, it should be noted that the synthesis of methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers is not a simple process and requires specialized equipment and expertise.

Future Directions

Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers has many potential future applications in scientific research. It could be used in the development of new drugs and therapies for a variety of diseases. In addition, it could be used in the synthesis of polymers and other materials. It could also be used in the development of new catalysts for organic reactions. Finally, it could be used to develop new chiral building blocks for the synthesis of pharmaceuticals.

Synthesis Methods

Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers can be synthesized from a variety of starting materials, including 6-oxabicyclo[3.1.0]hexan-2-one, methyl acetate, and sodium hydroxide. The reaction begins with the condensation of the 6-oxabicyclo[3.1.0]hexan-2-one and methyl acetate to form a cyclic ketal. This is followed by the base-catalyzed hydrolysis of the ketal to form the methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers. The reaction is carried out in an aqueous solution at a temperature of 80°C and a pH of 8.5.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate involves the cyclization of a precursor compound followed by esterification.", "Starting Materials": [ "2-bromo-1-phenylpropane", "sodium hydride", "2-butanone", "acetic anhydride", "p-toluenesulfonic acid", "methanol" ], "Reaction": [ "2-bromo-1-phenylpropane is treated with sodium hydride to form the corresponding carbanion.", "The carbanion is then reacted with 2-butanone to form the precursor compound, 2-(1-phenylpropylidene)cyclohexanone.", "The precursor compound is then cyclized using p-toluenesulfonic acid as a catalyst to form a mixture of diastereomers of 6-oxabicyclo[3.1.0]hexan-2-one.", "The diastereomers are then esterified with acetic anhydride and methanol to form the final product, methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate." ] }

CAS RN

1100849-15-7

Product Name

methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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